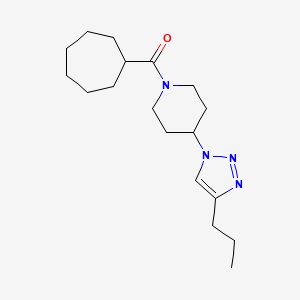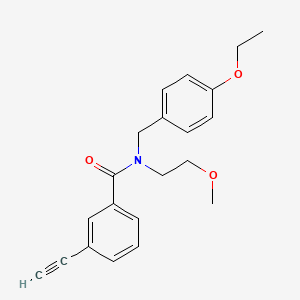![molecular formula C17H19ClN2OS B5905114 2-[(2-chlorobenzyl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B5905114.png)
2-[(2-chlorobenzyl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorobenzyl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide is a chemical compound that has gained significant attention in scientific research. It is also known as BPTES, and it is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. The inhibition of glutaminase by BPTES has been shown to have a significant impact on cancer cell growth, making it a promising target for cancer therapy.
Mecanismo De Acción
BPTES works by inhibiting the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its metabolism plays a crucial role in cancer cell growth and proliferation. By inhibiting glutaminase, BPTES disrupts the metabolism of cancer cells, leading to reduced cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to have a significant impact on cancer cell metabolism. Its inhibition of glutaminase leads to a decrease in glutamate production, which in turn affects other metabolic pathways in cancer cells. BPTES has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further reducing cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPTES is its selectivity for glutaminase, which makes it a promising target for cancer therapy. However, BPTES has some limitations in lab experiments. Its low solubility in water can make it difficult to use in cell culture experiments, and its stability can be affected by pH and temperature changes.
Direcciones Futuras
There are several potential future directions for research on BPTES. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of research is the combination of BPTES with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its effectiveness. Additionally, the use of BPTES in animal models and clinical trials is an important area of future research to determine its safety and efficacy in humans.
Métodos De Síntesis
BPTES can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzyl chloride with potassium thioacetate to form 2-chlorobenzylthioacetate. This intermediate is then reacted with 1-(3-methylpyridin-2-yl)ethylamine to form the final product, 2-[(2-chlorobenzyl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide.
Aplicaciones Científicas De Investigación
BPTES has been extensively studied for its potential use in cancer therapy. Glutaminase is an important enzyme in cancer cell metabolism, and its inhibition by BPTES has been shown to reduce cancer cell growth and proliferation. BPTES has been tested in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer, and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-12-6-5-9-19-17(12)13(2)20-16(21)11-22-10-14-7-3-4-8-15(14)18/h3-9,13H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKUFGOEFSMHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-3-(propionylamino)benzamide](/img/structure/B5905035.png)
![4-(4-ethoxy-3-methylphenyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide](/img/structure/B5905042.png)
![2-methyl-N-[(3-methyl-2-thienyl)methyl]-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine](/img/structure/B5905052.png)
![N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5905055.png)

![4-[1,3-dimethyl-4-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)-1H-pyrazol-5-yl]morpholine](/img/structure/B5905069.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5905079.png)


![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-{[1-(3-methoxypropyl)pyrrolidin-3-yl]methyl}propanamide](/img/structure/B5905090.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B5905102.png)
![2-[4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B5905105.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5905109.png)
